molecular formula C13H18N2O2 B14380772 3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-06-5

3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one

Cat. No.: B14380772
CAS No.: 88550-06-5
M. Wt: 234.29 g/mol
InChI Key: PYLYHYRCFUARSO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one typically involves multicomponent reactions. One common method is the reaction of hydrazine derivatives with β-ketoesters and aldehydes under microwave or ultrasound-assisted conditions. These energy-efficient techniques, along with the use of benign catalysts and biodegradable composites, make the synthesis process more environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Solvent selection, with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are often employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, acyl, or halogen groups into the molecule .

Scientific Research Applications

3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one stands out due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88550-06-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3,4-dimethyl-2-pentylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C13H18N2O2/c1-4-5-6-7-15-10(3)12-9(2)8-11(16)17-13(12)14-15/h8H,4-7H2,1-3H3

InChI Key

PYLYHYRCFUARSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C2C(=CC(=O)OC2=N1)C)C

Origin of Product

United States

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